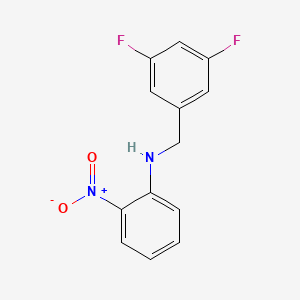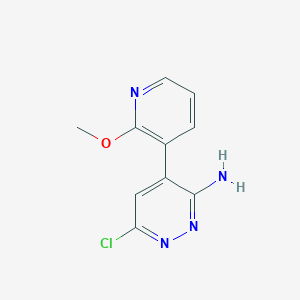
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine is a heterocyclic compound that contains both pyridazine and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxy-3-pyridylamine with 6-chloro-3-pyridazinone under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反应分析
Types of Reactions
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazinyl derivatives.
科学研究应用
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Uniqueness
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine is unique due to its dual pyridazine and pyridine rings, which confer distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C10H9ClN4O |
|---|---|
分子量 |
236.66 g/mol |
IUPAC 名称 |
6-chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-16-10-6(3-2-4-13-10)7-5-8(11)14-15-9(7)12/h2-5H,1H3,(H2,12,15) |
InChI 键 |
AHBJRDSGQIPTAS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=N1)C2=CC(=NN=C2N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

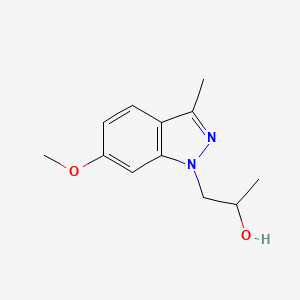
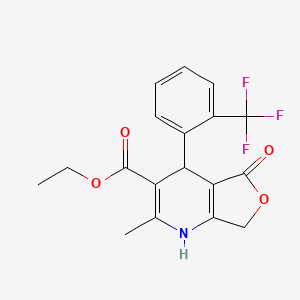
![1-methyl-6-phenyl-8-(trifluoromethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B8305830.png)
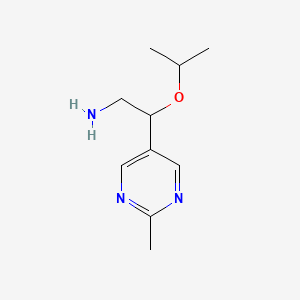
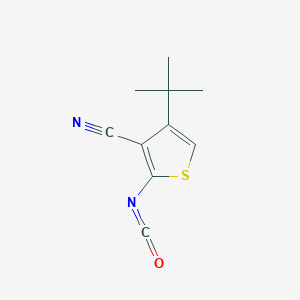
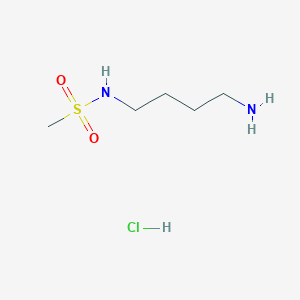
![5-[4-(2-Carboxy-ethyl)-phenyl]-pyridine-2-carboxylic acid](/img/structure/B8305852.png)
![4-[(4-chlorophenyl)methyl]-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B8305868.png)
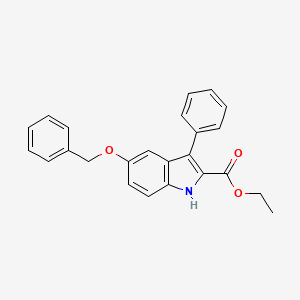
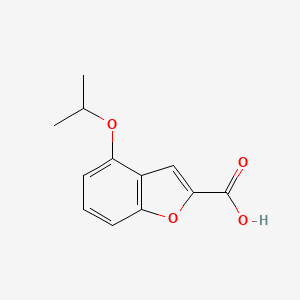
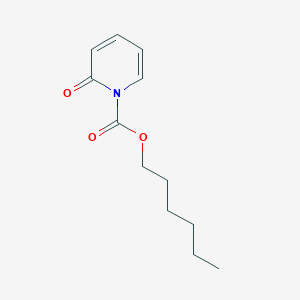
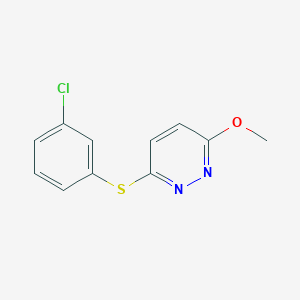
![1-[(t-Butoxycarbonyl)amino]-2-imidazolidinone](/img/structure/B8305920.png)
